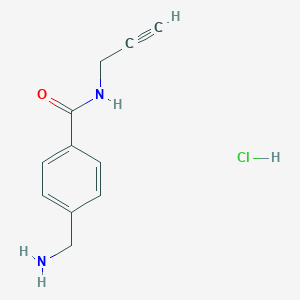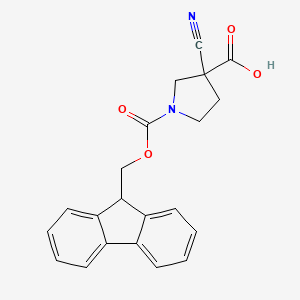
3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound that has a five-membered pyrrolidine ring . The compound has a molecular weight of 369.39 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a fluoren-9-ylmethoxycarbonyl group and a cyano group .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, is used for the protection of hydroxy-groups in the synthesis of complex molecules. It can be removed selectively without affecting other sensitive groups, demonstrating its utility in multifaceted chemical syntheses (Gioeli & Chattopadhyaya, 1982).
Diastereoselective Synthesis
The compound plays a role in diastereoselective [3+2] cycloaddition reactions. This process is important for creating complex molecules with potential bioactive properties, particularly in the field of medicinal chemistry (Liu et al., 2020).
Aromatic Polyamides Synthesis
Aromatic polyamides containing elements derived from this compound demonstrate high thermal stability and solubility in organic solvents. These properties make them valuable in the development of high-performance materials (Hsiao et al., 1999).
Fluorescent pH Sensors
Derivatives of this compound are used in the design of fluorescent pH sensors. Their ability to switch emission states in response to pH changes makes them useful in various chemical and biological sensing applications (Yang et al., 2013).
Photoaffinity Reagents
The compound's derivatives are used in creating photoaffinity reagents, which are crucial for studying molecular interactions in biological systems. These reagents can be activated by light to form covalent bonds with target molecules (Chehade & Spielmann, 2000).
Synthesis of Pyrrolidine Derivatives
The compound contributes to the synthesis of pyrrolidine derivatives, which are important in pharmaceutical and synthetic organic chemistry (Maity & Govindaraju, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZCXPHBLZNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2652162.png)
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2652163.png)
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2652165.png)

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)
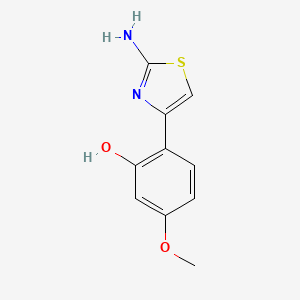
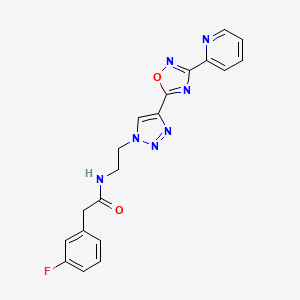
![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2652173.png)
![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)
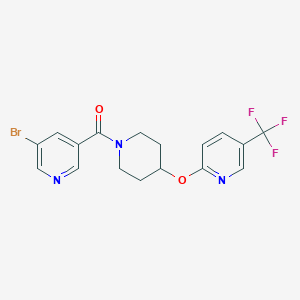
![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)
![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)
